molecular formula C21H22N2O3 B2947504 N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252819-75-2

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2947504
M. Wt: 350.418
InChI Key: ZYWYJBAFRURHEK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DPI or Ro-31-8220, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Metabolism and Disposition Studies : Understanding the metabolism and disposition of compounds is crucial for drug development and safety assessments. For example, studies on various compounds, such as L-735,524, a potent HIV-1 protease inhibitor, and SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into their metabolic pathways, elimination processes, and potential for forming metabolites. These studies contribute to our understanding of how compounds are processed in the body, informing safety and efficacy profiles necessary for therapeutic applications (Balani et al., 1995); (Renzulli et al., 2011).

Toxicological Evaluations : Investigating the toxicological profiles of chemical compounds is essential for assessing their safety for human exposure. Studies involving compounds like acrylamide highlight the importance of evaluating metabolite formation and hemoglobin adducts to understand the toxicological implications of exposure (Fennell et al., 2005).

Environmental Exposure Assessments : Assessing exposure to chemicals in the environment, such as organophosphorus and pyrethroid pesticides, is crucial for understanding potential health risks. Studies in this area help identify the prevalence of chemical residues in foods and the environment, contributing to risk assessments and regulatory policies to protect public health (Babina et al., 2012).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-17-9-7-16(8-10-17)23-13-15(12-20(23)24)21(25)22-19-11-6-14-4-2-3-5-18(14)19/h2-5,7-10,15,19H,6,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWYJBAFRURHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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